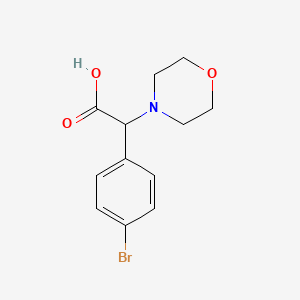
2-(4-Bromophenyl)-2-morpholinoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-2-morpholinoacetic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a morpholinoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The resulting 4-bromophenylacetic acid is then reacted with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-2-morpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromobenzaldehyde, while reduction could produce 4-bromophenylethanol.
科学研究应用
2-(4-Bromophenyl)-2-morpholinoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the morpholinoacetic acid moiety.
2-(4-Bromophenyl)propionic acid: Similar structure but with a propionic acid group instead of morpholinoacetic acid.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is used in antimicrobial and anticancer research.
Uniqueness
2-(4-Bromophenyl)-2-morpholinoacetic acid is unique due to the presence of both the bromophenyl and morpholinoacetic acid groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
属性
分子式 |
C12H14BrNO3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-2-morpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-9(2-4-10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16) |
InChI 键 |
WNRRYWUZPNTUTQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C2=CC=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-(3-methoxyphenyl)-1-oxo-](/img/structure/B13972836.png)
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)
![2,4-Methanofuro[2,3-C]pyridine](/img/structure/B13972844.png)
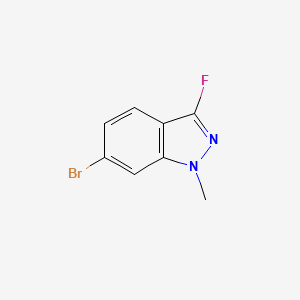
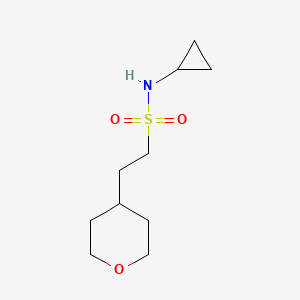
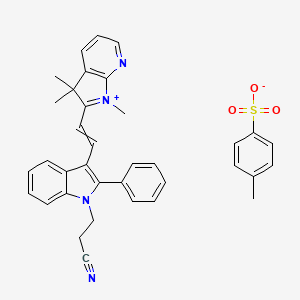

![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)
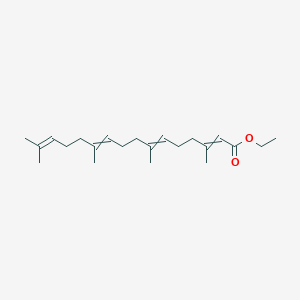

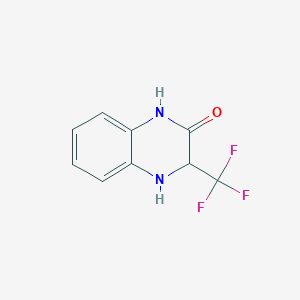
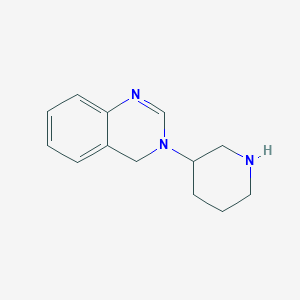

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
